Carbonimidic dichloride, (2,6-dichlorophenyl)- Carbonimidic dichloride, (2,6-dichlorophenyl)- N-(2,6-dichlorophenyl)-carbonimidic Dichloride is an impurity of clonidine. Chlonidine is an α2-Adrenergic agonist.
Brand Name: Vulcanchem
CAS No.: 21709-18-2
VCID: VC21346085
InChI: InChI=1S/C7H3Cl4N/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H
SMILES: C1=CC(=C(C(=C1)Cl)N=C(Cl)Cl)Cl
Molecular Formula: C7H3Cl4N
Molecular Weight: 242.9 g/mol

Carbonimidic dichloride, (2,6-dichlorophenyl)-

CAS No.: 21709-18-2

Cat. No.: VC21346085

Molecular Formula: C7H3Cl4N

Molecular Weight: 242.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Carbonimidic dichloride, (2,6-dichlorophenyl)- - 21709-18-2

CAS No. 21709-18-2
Molecular Formula C7H3Cl4N
Molecular Weight 242.9 g/mol
IUPAC Name 1,1-dichloro-N-(2,6-dichlorophenyl)methanimine
Standard InChI InChI=1S/C7H3Cl4N/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H
Standard InChI Key RWYACABMTMOUPG-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)N=C(Cl)Cl)Cl
Canonical SMILES C1=CC(=C(C(=C1)Cl)N=C(Cl)Cl)Cl

Chemical Structure and Identification

Carbonimidic dichloride, (2,6-dichlorophenyl)- features a dichlorophenyl moiety connected to a carbonimidic dichloride functional group. The molecular arrangement consists of a benzene ring with chlorine atoms at positions 2 and 6, attached to a nitrogen atom that connects to a carbon bearing two chlorine atoms. This distinctive structure contributes to its chemical reactivity and potential applications in organic synthesis.

Basic Identification Parameters

The compound is formally identified through several standard chemical identifiers as presented in the following table:

ParameterValue
CAS Registry Number21709-18-2
Molecular FormulaC₇H₃Cl₄N
Molecular Weight242.9 g/mol
European Community (EC) Number606-825-8
DSSTox Substance IDDTXSID70485709
Nikkaji NumberJ1.135.535H
WikidataQ82325128

This compound has been documented in multiple chemical databases, indicating its recognition within the chemical research community and regulatory frameworks .

Structural Representation

The structural characteristics of this compound can be represented through various chemical notation systems that enable precise identification:

Identifier TypeRepresentation
IUPAC Name1,1-dichloro-N-(2,6-dichlorophenyl)methanimine
InChIInChI=1S/C7H3Cl4N/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H
InChIKeyRWYACABMTMOUPG-UHFFFAOYSA-N
SMILESC1=CC(=C(C(=C1)Cl)N=C(Cl)Cl)Cl or ClC(Cl)=NC=1C(Cl)=CC=CC1Cl

These identifiers ensure unambiguous recognition of the compound in chemical databases and literature, facilitating research and regulatory compliance .

Physicochemical Properties

The physicochemical properties of carbonimidic dichloride, (2,6-dichlorophenyl)- significantly influence its behavior in chemical reactions, biological systems, and environmental contexts.

Physical Properties

The compound exhibits specific physical characteristics that determine its states and interactions under various conditions:

PropertyValueMethod/Reference
Physical StateSolid at room temperatureComputed
Molecular Weight242.9 g/molPubChem 2.2
Exact Mass242.899010 DaPubChem 2.2
Monoisotopic Mass240.901960 DaPubChem 2.2
Heavy Atom Count12PubChem
Formal Charge0PubChem

The compound's solid state at ambient conditions impacts its handling, storage requirements, and application methodologies in research and industrial contexts .

Chemical Properties and Descriptors

Several calculated chemical properties provide insight into the compound's reactivity and behavior in various environments:

PropertyValueMethod/Reference
XLogP3-AA4.9XLogP3 3.0
Hydrogen Bond Donor Count0Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count1Cactvs 3.4.8.18
Rotatable Bond Count1Cactvs 3.4.8.18
Topological Polar Surface Area12.4 ŲCactvs 3.4.8.18
Complexity168Cactvs 3.4.8.18

The high XLogP3 value of 4.9 indicates significant lipophilicity, suggesting the compound would preferentially partition into organic phases rather than aqueous environments. This property has implications for its bioavailability and environmental fate. The presence of one hydrogen bond acceptor and zero donors suggests limited capacity for hydrogen bonding interactions .

Nomenclature and Alternative Designations

Synonyms and Alternative Names

The compound is recognized by several synonyms in scientific literature and commercial contexts:

  • (2,6-Dichlorophenyl)carbonimidic dichloride

  • (2,6-Dichlorophenyl)imidocarbonic dichloride

  • (2,6-Dichlorophenyl)isocyanide dichloride

  • Carbonimidic dichloride, (2,6-dichlorophenyl)-

  • Imidocarbonyl chloride, (2,6-dichlorophenyl)-

  • N-(2,6-Dichlorophenyl)carbonimidic dichloride

  • 1,1-dichloro-N-(2,6-dichlorophenyl)methanimine

The variety of nomenclature reflects different systematic naming approaches and historical context in chemical taxonomy. These alternative designations facilitate cross-referencing across different chemical databases and literature sources.

Reactivity and Chemical Behavior

Functional Group Reactivity

Carbonimidic dichloride, (2,6-dichlorophenyl)- contains reactive functional groups that contribute to its chemical behavior. The carbonimidic dichloride group (C(Cl)₂=N-) is particularly reactive, acting as a source of reactive intermediates in organic synthesis. This functional group is susceptible to nucleophilic attack, potentially leading to substitution reactions.

The presence of chlorine atoms at positions 2 and 6 of the phenyl ring creates a sterically hindered environment around the nitrogen atom, which can influence the reactivity and selectivity in chemical transformations. These structural features make the compound valuable in certain synthetic pathways, particularly in the preparation of heterocyclic compounds and pharmaceutical intermediates .

Applications and Significance

Commercial DesignationAvailable QuantitiesReference
Clonidine Impurity 15mg to 100mg4Z-C-255

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